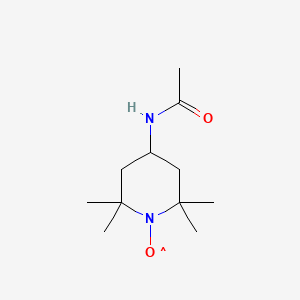

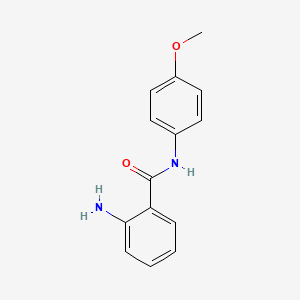

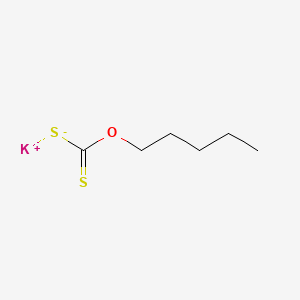

![molecular formula C7H14ClN B1268068 8-Azabicyclo[3.2.1]octane hydrochloride CAS No. 6760-99-2](/img/structure/B1268068.png)

8-Azabicyclo[3.2.1]octane hydrochloride

Overview

Description

8-Azabicyclo[3.2.1]octane hydrochloride, commonly referred to as 8-AZA-BCH, is an organic compound containing a bicyclic azabicyclic ring system. It is a versatile, water-soluble, and relatively non-toxic chemical and has recently been used in various research fields. It is an important intermediate for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. In addition, 8-AZA-BCH has been shown to have a variety of biological activities, such as anti-inflammatory, anti-oxidant, and anti-cancer effects.

Scientific Research Applications

Enantioselective Construction

8-Azabicyclo[3.2.1]octane hydrochloride is pivotal in the synthesis of tropane alkaloids, which exhibit a broad spectrum of biological activities. Researchers focus on stereoselective preparation, employing methods for achieving stereochemical control either in the formation of the bicyclic scaffold or through desymmetrization processes from achiral tropinone derivatives (S. Rodríguez et al., 2021).

Structural and Conformational Studies

Studies involving 8-Azabicyclo[3.2.1]octane derivatives focus on their structural and conformational aspects. For instance, esters derived from this compound have been examined using spectroscopic techniques, revealing insights into their preferred conformations and stereochemical properties (M. Diez et al., 1991).

Pharmaceutical Applications

Research on 8-Azabicyclo[3.2.1]octane derivatives includes the exploration of their pharmacological potential. This involves studying the structural activity relationships and the pharmacological properties of various esters derived from this compound (M. Izquierdo et al., 1991).

Synthetic Methodologies

Efficient synthetic methods for producing compounds like this compound are a key area of research. These methodologies often involve high-yielding transformations using readily available materials, thus contributing to the accessible production of this compound (D. Casabona et al., 2007).

Natural Occurrence and Synthesis

The synthesis and reactivity of functionalized 2,8-diheterobicyclo[3.2.1]octanes, which are related to this compound, are researched due to their presence in natural products and their valuable reactivity in organic synthesis. This research encompasses various heterocyclic scaffolds and their applications in creating biologically active compounds (MariFe Flores & D. Díez, 2014).

Analytical Chemistry

In the field of analytical chemistry, derivatization methods involving 8-Azabicyclo[3.2.1]octane derivatives are explored for the determination of amines in alkaline media. This contributes to the development of novel analytical techniques for studying various chemical systems (C. Duriche et al., 1999).

Safety and Hazards

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is ongoing interest in this compound and its potential applications.

Mechanism of Action

Target of Action

The primary target of 8-Azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids are known to display a wide array of interesting biological activities .

Mode of Action

The specific mode of action of 8-Azabicyclo[32It’s known that tropane alkaloids, which share the same core structure, have diverse biological activities The exact interaction of 8-Azabicyclo[32

Biochemical Pathways

The specific biochemical pathways affected by 8-Azabicyclo[32Given its structural similarity to tropane alkaloids, it may affect similar biochemical pathways . The downstream effects of these pathways would depend on the specific biological activities of

Biochemical Analysis

Biochemical Properties

8-Azabicyclo[3.2.1]octane hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit agonist activity in κ-opioid receptors (KOR), which are involved in pain regulation and mood control . Additionally, this compound has shown cytotoxic activity against different tumor cell lines, including glioblastoma, medulloblastoma, and hepatocellular carcinoma . The interactions between this compound and these biomolecules are crucial for its biochemical properties and therapeutic potential.

Cellular Effects

This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with κ-opioid receptors can modulate cell signaling pathways related to pain and mood regulation . Furthermore, its cytotoxic effects on tumor cell lines suggest that it can induce changes in gene expression and disrupt cellular metabolism, leading to cell death . These cellular effects highlight the potential of this compound in therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structural similarity to bioactive alkaloids allows it to bind to specific receptors and enzymes, influencing their activity . For instance, its agonist activity in κ-opioid receptors involves binding to these receptors and activating them, leading to downstream signaling effects . Additionally, its cytotoxic activity against tumor cells may involve enzyme inhibition and induction of apoptosis through changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored in a cool, dry place in tightly closed containers to maintain its stability . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged cytotoxic activity against tumor cells . These temporal effects are crucial for understanding the compound’s potential in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased cytotoxic activity . At very high doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications . These dosage effects are critical for developing safe and effective treatments using this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s structural similarity to tropane alkaloids suggests that it may share similar metabolic pathways, including hydroxylation and acylation reactions . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific tissues can affect its therapeutic efficacy and potential side effects . Studies have shown that the compound can be transported across cell membranes and distributed to various tissues, including the brain, where it can exert its biological effects .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, its interaction with κ-opioid receptors suggests that it may localize to the cell membrane, where these receptors are typically found . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

properties

IUPAC Name |

8-azabicyclo[3.2.1]octane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-2-6-4-5-7(3-1)8-6;/h6-8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAINBTSWOOHLOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC(C1)N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334906 | |

| Record name | 8-azabicyclo[3.2.1]octane hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6760-99-2 | |

| Record name | 8-azabicyclo[3.2.1]octane hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-azabicyclo[3.2.1]octane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

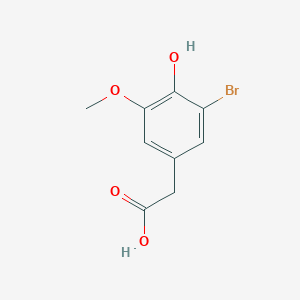

![2-[(Butylamino)methyl]phenol](/img/structure/B1267993.png)

![Bicyclo[3.2.0]heptan-6-one](/img/structure/B1268011.png)